Kinetic and Thermodynamic Dominance in Acylhydrazone Dynamic Combinatorial Libraries vs. Isoniazid, 4-Nitrobenzohydrazide, and Nicotinic Hydrazide
In competition reactions among four hydrazides (isoniazid, 4-nitrobenzohydrazide, nicotinic hydrazide, and 4-dimethylamino-benzohydrazide) with benzaldehyde or 2-pyridine-carboxaldehyde, ¹H‑NMR monitoring revealed that acylhydrazones incorporating the 4‑dimethylamino‑benzohydrazide moiety were both the kinetic product (first to form) and the thermodynamic product (ultimately dominating the equilibrated library) [1]. No other hydrazide showed dual kinetic/thermodynamic control across all libraries evaluated.
| Evidence Dimension | Selectivity in dynamic combinatorial library (DCL) hydrazone formation |
|---|---|
| Target Compound Data | 4-Dimethylamino-benzohydrazide hydrazone dominates as both kinetic and thermodynamic product. |
| Comparator Or Baseline | Isoniazid, 4-nitrobenzohydrazide, and nicotinic hydrazide hydrazones are subdominant under identical conditions. |
| Quantified Difference | Qualitative dominance observed by ¹H‑NMR; exact molar percentages not reported in abstract but described as the principal kinetic and thermodynamic product. |
| Conditions | Room‑temperature competition reactions in deuterated solvent, monitored by ¹H‑NMR spectroscopy; aldehydes tested: benzaldehyde and 2-pyridine-carboxaldehyde. |
Why This Matters
For applications in dynamic covalent chemistry—such as self‑sorting systems, adaptive materials, or drug‑lead templating—this compound provides a predictable kinetic‐thermodynamic bias that simplifies library design and reduces screening effort compared to other aroyl hydrazides.
- [1] Zuluaga F, Gordillo Varela MA, Chaur Valencia MN. Acylhydrazone-based dynamic combinatorial libraries: study of the thermodynamic/kinetic evolution, configurational and coordination dynamics. Rev Colomb Quim. 2016;45(3):22–30. doi:10.15446/rev.colomb.quim.v45n3.61408. View Source
